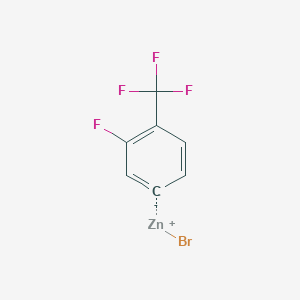
3-Fluoro-4-trifluoromethylphenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-trifluoromethylphenylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable due to its reactivity and ability to form carbon-carbon bonds, making it a crucial reagent in the field of synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3-Fluoro-4-trifluoromethylphenylzinc bromide typically involves the reaction of 3-Fluoro-4-trifluoromethylbromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-Fluoro-4-trifluoromethylbromobenzene+Zn→3-Fluoro-4-trifluoromethylphenylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-trifluoromethylphenylzinc bromide primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of the organozinc moiety. It can also participate in coupling reactions, such as the Negishi coupling, which is widely used in forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides. The reaction is typically carried out in the presence of a catalyst like palladium.
Coupling Reactions: Reagents such as alkyl halides, aryl halides, and vinyl halides are used. The reaction conditions often involve the use of a palladium catalyst and a base like triethylamine.
Major Products
The major products formed from these reactions are typically substituted aromatic compounds, which can be further utilized in various synthetic applications.
Aplicaciones Científicas De Investigación
3-Fluoro-4-trifluoromethylphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism by which 3-Fluoro-4-trifluoromethylphenylzinc bromide exerts its effects involves the transfer of the organozinc moiety to an electrophilic substrate. This transfer is facilitated by the presence of a catalyst, which activates the zinc-carbon bond, making it more reactive towards the electrophile. The molecular targets and pathways involved are primarily related to the formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Trifluoromethylphenylmagnesium bromide
- 3-Fluoro-4-methoxyphenylmagnesium bromide
- 4-Trifluoromethylphenylzinc chloride
Uniqueness
3-Fluoro-4-trifluoromethylphenylzinc bromide is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct electronic properties to the compound. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable reagent in synthetic chemistry.
Propiedades
Fórmula molecular |
C7H3BrF4Zn |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
bromozinc(1+);1-fluoro-2-(trifluoromethyl)benzene-5-ide |
InChI |
InChI=1S/C7H3F4.BrH.Zn/c8-6-4-2-1-3-5(6)7(9,10)11;;/h1,3-4H;1H;/q-1;;+2/p-1 |
Clave InChI |
MKCWEBUSYIBVGJ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C=[C-]1)F)C(F)(F)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl (1S,5R,6S)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14887785.png)
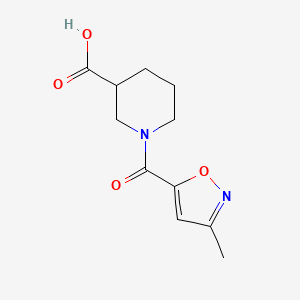

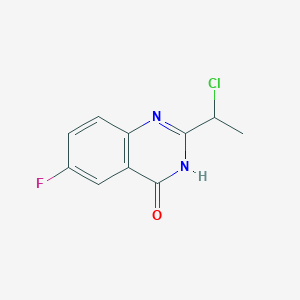
![3-(Naphthalen-2-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14887807.png)
![tert-butyl (1R,2R,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14887815.png)

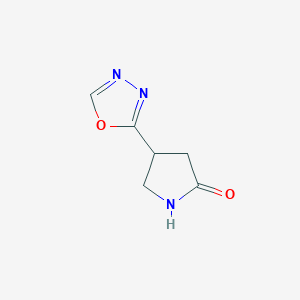
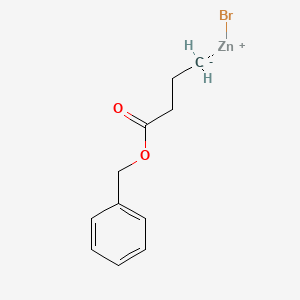
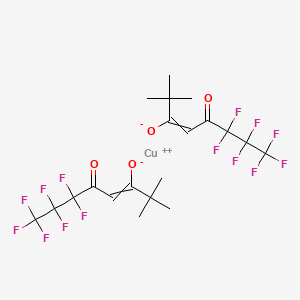
![(3-(2-Methoxyethyl)-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(phenyl)methanone](/img/structure/B14887847.png)


![[3-Amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid](/img/structure/B14887888.png)
